(2E)-2-{[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}-3-phenyl-N-(pyridin-3-ylmethyl)prop-2-enamide
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Overview
Description
The compound (2E)-2-{[5-(4-METHYLPHENYL)-1H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3-PHENYL-N-(3-PYRIDINYLMETHYL)ACRYLAMIDE is a complex organic molecule that features a triazole ring, a phenyl group, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{[5-(4-METHYLPHENYL)-1H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3-PHENYL-N-(3-PYRIDINYLMETHYL)ACRYLAMIDE typically involves multi-step organic reactionsThe final step often involves the formation of the acrylamide moiety under specific conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The preparation method is designed to be simple and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(2E)-2-{[5-(4-METHYLPHENYL)-1H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3-PHENYL-N-(3-PYRIDINYLMETHYL)ACRYLAMIDE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under mild conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding amine.
Substitution: The phenyl and pyridine groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl or pyridine rings .
Scientific Research Applications
(2E)-2-{[5-(4-METHYLPHENYL)-1H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3-PHENYL-N-(3-PYRIDINYLMETHYL)ACRYLAMIDE: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism by which (2E)-2-{[5-(4-METHYLPHENYL)-1H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3-PHENYL-N-(3-PYRIDINYLMETHYL)ACRYLAMIDE exerts its effects involves interactions with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The phenyl and pyridine groups can enhance binding affinity and specificity, leading to the activation or inhibition of specific pathways .
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Ringer’s lactate solution: A mixture used for medical purposes.
Uniqueness
(2E)-2-{[5-(4-METHYLPHENYL)-1H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3-PHENYL-N-(3-PYRIDINYLMETHYL)ACRYLAMIDE: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H21N5OS |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
(E)-2-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-3-phenyl-N-(pyridin-3-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C24H21N5OS/c1-17-9-11-20(12-10-17)22-27-24(29-28-22)31-21(14-18-6-3-2-4-7-18)23(30)26-16-19-8-5-13-25-15-19/h2-15H,16H2,1H3,(H,26,30)(H,27,28,29)/b21-14+ |
InChI Key |
KNDIUTVZBHWFJR-KGENOOAVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NC(=NN2)S/C(=C/C3=CC=CC=C3)/C(=O)NCC4=CN=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NN2)SC(=CC3=CC=CC=C3)C(=O)NCC4=CN=CC=C4 |
Origin of Product |
United States |
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